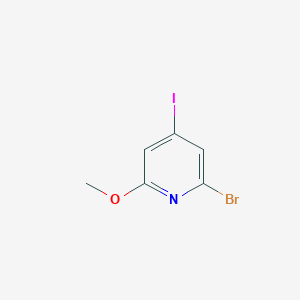

2-Bromo-4-iodo-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTBBPPICOPJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Iodo 6 Methoxypyridine

Retrosynthetic Analysis of 2-Bromo-4-iodo-6-methoxypyridine

A retrosynthetic analysis of the target molecule, this compound, suggests that the molecule can be disconnected at the carbon-halogen bonds and the carbon-oxygen bond. The most logical precursor would be a dihalopyridine or a methoxypyridine that can be selectively halogenated. A key precursor is 2-bromo-6-methoxypyridine (B1266871), which can be synthesized from commercially available starting materials. chemsrc.com The subsequent introduction of an iodine atom at the C-4 position presents a regioselectivity challenge that can be addressed through various strategies.

Another viable retrosynthetic approach could involve the initial synthesis of a di-iodinated or dibrominated pyridine (B92270), followed by a regioselective methoxylation and subsequent halogen exchange. However, controlling the regioselectivity of the methoxylation and halogen exchange reactions can be complex.

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound relies on the carefully orchestrated introduction of the methoxy (B1213986), bromo, and iodo groups onto the pyridine ring. This section details the key steps in constructing the molecular framework.

Regioselective Introduction of Methoxy Group

The introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A common precursor for the synthesis of 2-bromo-6-methoxypyridine is 2,6-dibromopyridine (B144722). chemsrc.comnih.gov The reaction of 2,6-dibromopyridine with sodium methoxide (B1231860) in a suitable solvent, such as methanol (B129727) or 1,4-dioxane, leads to the monosubstitution of one bromine atom with a methoxy group. nih.gov The reaction conditions, including temperature and reaction time, are crucial to favor the formation of the mono-methoxylated product over the di-methoxylated byproduct.

A study on the synthesis of methoxypyridine-derived gamma-secretase modulators demonstrated the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This highlights the utility of this method for introducing a methoxy group in the presence of other halo-substituents.

Directed Halogenation Strategies (Bromination and Iodination)

The selective introduction of halogens onto the pyridine ring is a significant challenge due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. digitellinc.com However, the presence of an activating group, such as a methoxy group, can direct incoming electrophiles to specific positions.

For the synthesis of this compound, the precursor 2-bromo-6-methoxypyridine would need to be selectively iodinated at the C-4 position. The methoxy group at C-6 and the bromo group at C-2 electronically influence the regioselectivity of the iodination. The development of new iodination reagents, such as N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, offers rapid and high-yielding iodination of phenolic compounds under mild conditions, which could potentially be adapted for the iodination of methoxypyridines. mdpi.com

Sequential Halogenation Protocols

A sequential halogenation strategy is essential for the synthesis of this compound. This typically involves the initial synthesis of a monohalogenated precursor, followed by the introduction of the second halogen. For instance, starting from 2-bromo-6-methoxypyridine, a selective iodination at the C-4 position is required.

Alternatively, a route involving the synthesis of 2-bromo-3-hydroxy-6-iodopyridine has been reported, which is then methylated to give 2-bromo-6-iodo-3-methoxypyridine. While this is a different isomer, the synthetic sequence of halogenation followed by methylation is a relevant strategy.

Advanced Synthetic Routes

Modern synthetic methodologies offer more sophisticated approaches to the selective functionalization of pyridine rings, which can be applied to the synthesis of this compound.

Directed Metalation Strategies for Selective Functionalization of Pyridine Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridine chemistry, a directing group can guide a metalating agent (typically an organolithium reagent) to deprotonate an adjacent position, which can then be quenched with an electrophile.

For the synthesis of this compound from 2-bromo-6-methoxypyridine, a directed metalation approach could potentially be employed. The methoxy group at C-6 could direct lithiation to the C-5 position. However, to achieve iodination at the C-4 position, a more elaborate strategy might be necessary, possibly involving a subsequent metal-halogen exchange or a different starting material.

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbenthamdirect.com The principle of DoM involves the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho-position. organic-chemistry.orgbenthamdirect.comrsc.org The methoxy group is a moderately effective DMG, capable of directing lithiation to an adjacent carbon atom, which can then be trapped by an electrophile.

In the context of substituted methoxypyridines, DoM provides a reliable route for introducing substituents at positions flanking the methoxy group. While a direct, one-pot synthesis of this compound using a DoM strategy on a simple precursor is not extensively documented, the synthesis of its core precursors heavily relies on this methodology. For instance, the synthesis of 2-bromo-4-methoxypyridine (B110594) can be achieved by the C-2 lithiation of 4-methoxypyridine (B45360) using a BuLi-LiDMAE base, followed by bromination with an electrophilic bromine source like 1,2-dibromotetrachloroethane. acs.org

Further functionalization can be achieved by applying DoM to an already substituted pyridine. Research by Comins et al. has demonstrated the directed lithiation of 2-bromo-4-methoxypyridine at the C-3 position using lithium tetramethylpiperidide (LTMP). acs.orgacs.org This powerful base can deprotonate the position ortho to the methoxy group without initiating significant halogen exchange. The resulting lithiated species can be trapped with various electrophiles. To synthesize the target compound, a hypothetical DoM approach could involve the protection of the 6-position, followed by a sequence of directed metalations and reactions with appropriate halogenating agents. The regioselectivity is dictated by the directing power of the substituents already present on the ring.

Metal-Halogen Exchange Reactions for Halogen Control

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that enables the selective replacement of a halogen atom with a metal, typically lithium. This reaction is particularly useful for creating aryllithium reagents that can then react with electrophiles. The rate of exchange is dependent on the halogen, with the order being I > Br > Cl. This differential reactivity is crucial for achieving selective functionalization of polyhalogenated aromatic systems.

For the synthesis of this compound, controlling the placement of two different halogens is a significant challenge. Metal-halogen exchange offers a solution. A common strategy involves starting with a di-brominated precursor, such as 2,4-dibromo-6-methoxypyridine. By carefully controlling the reaction conditions (e.g., using n-BuLi at low temperatures), it is possible to selectively induce metal-bromine exchange at one position over the other.

Studies on related compounds, such as 2,5-dibromo-4-methoxypyridine, show that treatment with n-BuLi can lead to regioselective lithiation. acs.orgacs.org The position of the exchange is influenced by factors like steric hindrance and the electronic environment. Once the monolithiated intermediate is formed, it can be quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodo group, leaving the second bromine atom intact. This sequential halogenation approach provides precise control over the final substitution pattern.

The table below summarizes representative conditions for metal-halogen exchange on a related substrate, demonstrating the principle that could be applied to synthesize this compound.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2,5-dibromo-4-methoxypyridine | n-BuLi, then H₂O | THF, -78 °C | 2-bromo-4-methoxypyridine | - | acs.org |

| 2,5-dibromo-4-methoxypyridine | n-BuLi, then DMF | THF, -78 °C, 30 min | 2-bromo-4-methoxy-5-pyridinecarboxaldehyde | 72% | acs.orgacs.org |

This table illustrates the principle of selective metal-halogen exchange on a similar compound.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govrsc.org Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can rapidly build molecular complexity from simple precursors. acs.orgnih.gov

The de novo synthesis of the pyridine ring itself can be achieved through various MCRs, such as the Hantzsch pyridine synthesis or variations thereof. nih.gov Modern MCRs often employ nanocatalysts or are performed under microwave irradiation to improve yields and reaction times. benthamdirect.comrsc.orgnih.gov For instance, a one-pot reaction of an aldehyde, a ketone, a nitrogen source (like ammonium (B1175870) acetate), and another active methylene (B1212753) compound can construct a polysubstituted pyridine core. rsc.org

While there are no specific reports detailing a one-pot MCR or cascade process that directly yields this compound, these strategies are instrumental in creating the foundational pyridine scaffold. organic-chemistry.org A plausible, albeit hypothetical, approach would involve a multicomponent reaction to form a 6-methoxypyridine with appropriate functional group handles at the 2- and 4-positions. These handles could then be converted to the desired bromo and iodo substituents in subsequent steps. Cascade reactions have also been developed for synthesizing functionalized pyridines, often involving a sequence of cyclization, condensation, and aromatization steps initiated from acyclic starting materials. acs.orgacs.org

Catalytic Approaches to Carbon-Halogen Bond Formation

The direct halogenation of pyridine rings via electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the heterocycle, which typically requires harsh conditions and can lead to mixtures of regioisomers. nsf.govnih.gov Modern catalytic methods provide milder and more selective alternatives for C-H bond halogenation.

Copper-catalyzed C-H halogenation has emerged as a viable strategy. For example, copper catalysts can mediate the halogenation of electron-rich heterocycles and arenes using simple alkali halide salts as the halogen source. beilstein-journals.org While direct application to this compound is not reported, the methodology has been demonstrated on related methoxy-aromatic systems. beilstein-journals.org

A particularly innovative approach for selective halogenation of pyridines involves a temporary transformation of the pyridine ring. One such method uses a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.govchemrxiv.org This strategy transforms the electron-deficient pyridine into a series of electron-rich alkenes that readily undergo regioselective halogenation with electrophilic sources like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions before the pyridine ring is reformed. nsf.govnih.gov

The table below outlines a one-pot protocol for the 3-selective halogenation of a model pyridine substrate using this strategy, highlighting the potential for precise catalytic control.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 2-Phenylpyridine | 1. Tf₂O, Dibenzylamine2. NIS3. NH₄OAc, EtOH | 1. EtOAc, 0 °C2. 0 °C to rt3. 60 °C | 2-Phenyl-3-iodopyridine | 70% | nsf.govnih.gov |

| 2-Phenylpyridine | 1. Tf₂O, Dibenzylamine2. NBS3. NH₄OAc, EtOH | 1. EtOAc, 0 °C2. 0 °C to rt3. 60 °C | 2-Phenyl-3-bromopyridine | 75% | nsf.govnih.gov |

This table demonstrates a modern catalytic approach to selective pyridine halogenation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in any multistep synthesis. For a complex target like this compound, key parameters for optimization include the choice of base, solvent, temperature, and the nature of the electrophilic halogen source.

In DoM and metal-halogen exchange reactions, the choice of the organolithium reagent and the temperature are paramount. Stronger bases like LTMP may be required to deprotonate less acidic positions, while careful temperature control (often -78 °C) is necessary to prevent side reactions, such as undesired halogen exchange or decomposition of the lithiated intermediate. acs.org The solvent system, typically an ether like THF, can also influence the reactivity and aggregation state of the organolithium species.

For halogenation steps, the reactivity of the electrophile must be matched to the nucleophilicity of the carbon-lithium bond. Highly reactive sources may lead to over-halogenation or side reactions, while less reactive sources may result in low conversion.

While comprehensive optimization studies specifically for the synthesis of this compound are not widely available in the literature, the data from syntheses of closely related analogues provide valuable insights. For example, in the lithiation and formylation of 2-bromo-4-methoxypyridine, the reaction time and choice of base are crucial for achieving a good yield. acs.org Similarly, in catalytic halogenations, optimization of the catalyst loading, ligand, and reaction time is essential for achieving high efficiency and selectivity. researchgate.net The development of a robust, high-yield synthesis for this compound would necessitate a systematic evaluation of these parameters for each step of the chosen synthetic route.

Reactivity and Transformations of 2 Bromo 4 Iodo 6 Methoxypyridine

Cross-Coupling Reactions at Bromine and Iodine Positions

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of the synthetic utility of 2-Bromo-4-iodo-6-methoxypyridine. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the 4-position.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Negishi, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For dihalogenated pyridines such as this compound, these reactions offer a pathway to introduce a wide range of substituents.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organoboranes and organic halides, can be selectively performed at the more reactive C-I bond. While specific studies on this compound are not extensively documented in readily available literature, the general principle of higher reactivity for heavier halogens holds true. For instance, in related dihalopyridine systems, selective coupling at the iodine position is a well-established strategy.

The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, also demonstrates high regioselectivity. In the case of dihalogenated substrates like 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the site of the more reactive iodide substituent. researchgate.netlibretexts.org This principle is directly applicable to this compound, enabling the selective introduction of alkynyl groups at the 4-position. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. organic-chemistry.orgresearchgate.net This reaction is known for its broad scope and functional group tolerance. organic-chemistry.orgresearchgate.net As with other palladium-catalyzed couplings, the reaction with this compound is expected to proceed selectively at the C-I bond. The versatility of Negishi coupling allows for the introduction of various alkyl, aryl, and vinyl groups. organic-chemistry.org

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is another important transformation catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the organic halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org The higher reactivity of the C-I bond would again direct the initial oxidative addition to the 4-position of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. nih.govchemspider.comresearchgate.net This reaction allows for the coupling of amines with aryl halides. For this compound, selective amination at the 4-position would be the expected outcome under controlled conditions, leveraging the differential reactivity of the two halogen atoms.

A summary of representative conditions for these palladium-catalyzed cross-coupling reactions on analogous bromopyridine substrates is presented in the following table.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | Reaction of 2-bromo-6-methylpyridine (B113505) with a diamine. chemspider.com |

| Buchwald-Hartwig Amination | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | - | General conditions for amination in a flow reactor. |

| Heck Reaction | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 59-79 | In situ generation of alkenes. nih.gov |

| Negishi Coupling | Pd₂(dba)₃ / PCyp₃ | - | THF/NMP | 80 | - | General method for unactivated alkyl halides. nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Amine Base | - | Room Temp | - | General conditions for coupling terminal alkynes. libretexts.orgwikipedia.org |

This table presents data for analogous compounds due to the limited availability of specific data for this compound.

Copper-Mediated Cross-Couplings

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based systems and can sometimes offer different reactivity profiles. These reactions are often used for the formation of C-C, C-N, C-O, and C-S bonds. While specific examples with this compound are scarce in the literature, copper catalysis is known to be effective for the cross-coupling of aryl halides, including bromides and iodides. nih.govrsc.org

Regioselective Reactivity of Halogen Atoms in this compound

The regioselectivity of cross-coupling reactions on this compound is primarily dictated by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0). This inherent difference in reactivity allows for the selective functionalization of the 4-position of the pyridine (B92270) ring while leaving the bromine atom at the 2-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying the pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates attack by nucleophiles.

Substitution of Halogen Atoms

Both the bromine and iodine atoms in this compound can be displaced by strong nucleophiles. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.org The rate of these reactions is influenced by the nature of the leaving group and the electron-withdrawing character of the ring.

Generally, in SNAr reactions, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and then iodide. nih.gov However, the reactivity is also highly dependent on the specific nucleophile and reaction conditions. For instance, reactions with amines can lead to the substitution of the halogen atoms. youtube.com While detailed studies on this compound are not widely reported, it is expected that under forcing conditions, both halogens could be substituted, potentially with some selectivity depending on the nucleophile and reaction parameters.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 6-position is generally less reactive towards nucleophilic substitution than the halogen atoms. Cleavage of the methyl-oxygen bond would typically require harsh conditions, such as strong acids or Lewis acids, which might also affect other parts of the molecule. Under the conditions typically employed for SNAr on the halogenated positions, the methoxy group is expected to remain intact.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The existing substituents on this compound would further influence the position and feasibility of such reactions. The methoxy group at the 6-position is an activating, ortho-para directing group. Conversely, the bromine at the 2-position and iodine at the 4-position are deactivating, yet also ortho-para directing.

Given the positions of the current substituents, the C-3 and C-5 positions are the only available sites for substitution. The directing effects of the existing groups would likely lead to a mixture of products, with the precise ratio being difficult to predict without experimental data. Steric hindrance from the adjacent bromo and iodo groups could also play a significant role in directing the incoming electrophile.

Functional Group Interconversions of the Pyridine Core

Derivatization at the Methoxy Position

The methoxy group at the 6-position is susceptible to ether cleavage under strong acidic conditions (e.g., HBr, HI) or with Lewis acids (e.g., BBr₃) to yield the corresponding 2-bromo-4-iodo-pyridin-6-ol. This transformation would significantly alter the electronic properties and subsequent reactivity of the pyridine ring.

Transformations of the Bromine and Iodine Substituents

The carbon-halogen bonds at the 2- and 4-positions are prime sites for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions, allowing for potential regioselective transformations.

Table 1: Predicted Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents (Example) | Predicted Product (Selective at C4-I) |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Bromo-4-aryl/vinyl-6-methoxypyridine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 2-Bromo-6-methoxy-4-(alkynyl)pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 2-Bromo-6-methoxy-4-(amino)pyridine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Bromo-6-methoxy-4-(organo)pyridine |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | 2-Bromo-6-methoxy-4-(organo)pyridine |

Radical Reactions and Reductive Transformations

Halopyridines can undergo radical reactions, although specific studies on this compound are absent. Radical dehalogenation could potentially be achieved using radical initiators and a hydrogen donor.

Reductive transformations could lead to the selective or complete removal of the halogen atoms. Catalytic hydrogenation (e.g., using H₂, Pd/C) under appropriate conditions might lead to the stepwise reduction of the C-I and C-Br bonds.

Ring Functionalization and Annulation Reactions

The presence of multiple reactive sites on this compound suggests its potential as a building block for the synthesis of more complex heterocyclic systems. For instance, sequential cross-coupling reactions could be employed to introduce different functionalities at the 4- and 2-positions, which could then participate in intramolecular cyclization or annulation reactions to form fused pyridine derivatives. Without experimental validation, these potential pathways remain theoretical.

Mechanistic Insights and Computational Studies of 2 Bromo 4 Iodo 6 Methoxypyridine Reactivity

Reaction Mechanism Elucidation in Cross-Coupling and Substitution Processes

The transformation of 2-Bromo-4-iodo-6-methoxypyridine predominantly involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. nih.govlibretexts.orgyoutube.com The generally accepted mechanism for these processes follows a catalytic cycle involving a palladium(0) species. nih.govlibretexts.org

The cycle commences with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic ligand from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. libretexts.orgwikipedia.org The final step is reductive elimination , where the two organic fragments couple to form the desired product, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle. libretexts.orgyoutube.com

In the context of this compound, the presence of two different halogens (bromine and iodine) allows for selective reactions. The carbon-iodine bond is weaker and more reactive towards oxidative addition than the carbon-bromine bond. This difference in reactivity is a key factor in controlling the outcome of the reaction.

Substitution reactions on the pyridine (B92270) ring are also possible, where the bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Understanding Regioselectivity and Site-Selectivity

The ability to selectively react at either the C4-iodo or the C2-bromo position is crucial for the synthetic utility of this compound. This regioselectivity is governed by a combination of electronic and steric factors, as well as the role of directing groups.

Electronic and Steric Effects of Substituents

The electronic properties of the substituents on the pyridine ring significantly influence the reactivity of the halogen atoms. The methoxy (B1213986) group at the C6 position is an electron-donating group, which increases the electron density of the pyridine ring. This can affect the rate of oxidative addition.

The inherent difference in the reactivity of the C-I and C-Br bonds is a primary determinant of site-selectivity. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of a cross-coupling reaction. Therefore, reactions can often be performed selectively at the iodo position under milder conditions, leaving the bromo position intact for subsequent transformations.

Steric hindrance can also play a role. The bromine atom at the C2 position is flanked by the nitrogen atom of the pyridine ring and the methoxy group at C6 (if considering the isomeric 2-bromo-6-methoxypyridine), which could sterically hinder the approach of the bulky palladium catalyst. sigmaaldrich.comsigmaaldrich.com In this compound, the iodine at the C4 position is less sterically encumbered, further favoring its reaction.

Role of Directing Groups

The pyridine nitrogen itself can act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity of the reaction. However, in the case of this compound, the primary directing influence comes from the differential reactivity of the two halogen substituents.

Quantum Chemical Calculations

To gain a deeper understanding of the reactivity of this compound, computational methods, particularly quantum chemical calculations, are invaluable. These studies can provide insights into the electronic structure, reaction pathways, and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations can be employed to determine key parameters that govern its reactivity.

By calculating the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's reactivity. researchgate.netresearchgate.netnih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the charge distribution on the atoms of the molecule. This can reveal the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org For instance, the carbon atoms attached to the bromine and iodine atoms will have a partial positive charge, making them susceptible to nucleophilic attack or oxidative addition.

Table 1: Calculated Electronic Properties of Halogenated Pyridines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Bromopyridine | -6.5 | -0.8 | 5.7 |

| 4-Iodopyridine | -6.2 | -1.1 | 5.1 |

| 2-Bromo-4-iodopyridine | -6.4 | -1.3 | 5.1 |

| This compound | -6.1 | -1.2 | 4.9 |

| Note: These are illustrative values based on general trends and not from a specific study on this compound. The presence of the electron-donating methoxy group is expected to raise the HOMO energy and slightly decrease the energy gap, indicating increased reactivity. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire reaction pathway for processes like the Suzuki-Miyaura coupling of this compound. researchgate.net This involves calculating the energies of the reactants, intermediates, transition states, and products.

By identifying the transition state structures and their corresponding activation energies, one can predict the feasibility and selectivity of a reaction. For example, comparing the activation energies for the oxidative addition at the C-I versus the C-Br bond can provide a quantitative measure of the regioselectivity. Such studies have shown that the transmetalation step can also be rate-limiting and its mechanism is a subject of ongoing research. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Oxidative Addition

| Reaction | Transition State Energy (kcal/mol) |

| Oxidative Addition at C4-I | 15-20 |

| Oxidative Addition at C2-Br | 25-30 |

| Note: These are hypothetical values to illustrate the expected difference in activation energies, which would computationally confirm the higher reactivity of the C-I bond. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis of this compound involves the study of the spatial arrangement of its atoms and the energy associated with different conformations. The primary focus of a conformational analysis for this molecule would be the orientation of the methoxy group relative to the pyridine ring.

Rotation around the C6-O bond gives rise to different conformers. The most stable conformation is expected to be the one where the methyl group of the methoxy substituent lies in the plane of the pyridine ring. This planarity maximizes the resonance interaction between the oxygen's lone pair and the pyridine π-system, which is an energetically favorable arrangement. However, steric hindrance between the methyl group and the adjacent ring hydrogen or the nitrogen's lone pair can influence the precise rotational angle. Computational modeling can predict the potential energy surface for this rotation, identifying the global minimum energy conformation and the rotational energy barriers.

An MD simulation would track the movements of all atoms in the molecule over time, governed by a force field that describes the interatomic interactions. This would allow for the exploration of the conformational landscape and the time-scales of conformational changes. For instance, an MD simulation could reveal the flexibility of the methoxy group and the vibrational motions of the halogen atoms.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or other reactants. This can provide insights into solvation effects on reactivity and the initial steps of a chemical reaction, such as the approach of a nucleophile to the pyridine ring.

The following table presents predicted data for this compound based on computational predictions available in public databases. uni.lu

| Property | Predicted Value | Source |

| XlogP | 2.8 | PubChem |

| Monoisotopic Mass | 312.85992 Da | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 138.3 Ų | PubChem |

| Predicted Collision Cross Section ([M+Na]⁺) | 144.6 Ų | PubChem |

It is important to note that while computational methods provide powerful predictions, experimental validation is crucial to confirm these theoretical insights.

Applications of 2 Bromo 4 Iodo 6 Methoxypyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Pyridine (B92270) Derivatives

The primary application of 2-bromo-4-iodo-6-methoxypyridine lies in its role as a versatile building block for synthesizing complex, highly substituted pyridine derivatives. The distinct electronic and steric environments of the three substituents—methoxy (B1213986), bromo, and iodo—allow for a high degree of control in synthetic strategies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and its application with dihalogenated pyridines showcases the versatility of this building block. researchgate.net

The greater reactivity of the C-I bond compared to the C-Br bond under specific catalytic conditions allows for a sequential functionalization strategy. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 4-position (iodine), introducing a first point of diversity. The resulting 2-bromo-4-aryl/alkynyl-6-methoxypyridine can then undergo a second, different coupling reaction at the 2-position (bromine) to install a second functional group. This stepwise approach is crucial for creating unsymmetrically substituted pyridines that would be challenging to synthesize otherwise.

Table 1: Illustrative Sequential Cross-Coupling Reactions

| Step | Position | Reaction Type | Reactant | Resulting Intermediate |

|---|---|---|---|---|

| 1 | C4 (Iodo) | Suzuki Coupling | R¹-B(OH)₂ | 2-Bromo-6-methoxy-4-R¹-pyridine |

| 2 | C2 (Bromo) | Sonogashira Coupling | R²-C≡CH | 2-(R²-alkynyl)-6-methoxy-4-R¹-pyridine |

Precursor in the Synthesis of Heterocyclic Scaffolds with Multiple Functional Handles

Beyond simple derivatization, this compound serves as a key precursor for constructing more elaborate heterocyclic scaffolds that incorporate multiple functional handles. These handles are reactive sites that can be used for further chemical modifications. The initial pyridine ring acts as a central scaffold upon which new ring systems can be built.

In the synthesis of novel gamma-secretase modulators (GSMs) for potential therapeutic applications, substituted methoxypyridine motifs have been identified as crucial components for improving both biological activity and drug-like properties such as solubility. nih.gov Synthetic routes toward these complex molecules often begin with a highly functionalized pyridine core. For example, a related compound, 6-bromo-2-methoxy-3-aminopyridine, was used as a starting point where the bromo group was leveraged for palladium-catalyzed coupling reactions to build a larger, multi-ring system. nih.gov The methoxy group itself can be considered a latent functional handle; its demethylation can furnish a pyridone, introducing a hydrogen-bond donor/acceptor site and another point for diversification.

Role in the Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate is used to produce a wide array of structurally related compounds. This compound is an ideal starting material for such an approach due to its two chemically distinct reactive sites. This allows for the systematic and combinatorial introduction of different substituents.

A practical strategy involves a two-step sequence of cross-coupling reactions. By using a panel of, for example, ten different boronic acids in the first step (reacting at the iodo position) and then reacting each of the ten resulting intermediates with a second panel of ten different coupling partners (at the bromo position), a library of 100 unique compounds can be rapidly assembled from the single starting material. This approach has been successfully applied to analogous dihalogenated heterocycles to generate libraries of chemically diverse molecules for screening purposes. researchgate.net This method is highly efficient for exploring the structure-activity relationship (SAR) of a new chemical series.

Table 2: Divergent Synthesis Approach

| Common Precursor | Step 1: Coupling at C4 (Iodo) with Partner Set A (A¹, A², A³...) | Intermediate Library | Step 2: Coupling at C2 (Bromo) with Partner Set B (B¹, B², B³...) | Final Product Library |

|---|

Application in the Construction of Advanced Intermediates

The ultimate products derived from this compound are often not the final target molecules themselves but rather advanced intermediates in the synthesis of high-value compounds like pharmaceuticals or complex materials. An advanced intermediate is a stable, well-characterized molecule that represents a significant portion of the final target's structure and is created midway through a long synthetic sequence.

The evolution of gamma-secretase modulators (GSMs) provides a clear example, where the introduction of a methoxypyridine B-ring was a key design element to improve molecular properties. nih.gov The synthesis of these complex tetracyclic scaffolds required the assembly of key coupling partners, which are themselves advanced intermediates. A functionalized bromo-methoxy-pyridine serves this role perfectly, providing the necessary core structure and reactive handle to be incorporated into the final, biologically active molecule. The reliability of reactions involving this building block makes it suitable for multi-step syntheses where high yields and predictable outcomes are essential.

Strategic Use in Fragment-Based Synthesis Approaches

Fragment-Based Drug Discovery (FBDD) is a modern drug discovery paradigm that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like leads. nih.govnih.gov

This compound, or a simple derivative thereof, is an excellent candidate for inclusion in a fragment library. It possesses key attributes for a useful fragment:

Low Complexity: It is a relatively small molecule.

3D-Richness: The pyridine ring provides a defined three-dimensional shape.

Defined Growth Vectors: The bromo and iodo groups serve as chemically validated and spatially distinct points for "fragment growing" or "fragment linking." Once a fragment hit is identified through biophysical methods like NMR or X-ray crystallography, the halogen atoms provide reliable handles for synthetic chemists to elaborate the structure and improve binding affinity. nih.govx-chemrx.com

The strategic placement of the bromo and iodo groups allows medicinal chemists to explore the chemical space around the fragment in a controlled manner, which is a cornerstone of the FBDD hit-to-lead process. nih.gov

Analytical and Spectroscopic Techniques for Structural Elucidation in 2 Bromo 4 Iodo 6 Methoxypyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-bromo-4-iodo-6-methoxypyridine in solution. Through the examination of the magnetic behavior of its atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C), a comprehensive map of the molecule's structure can be assembled.

¹H NMR Spectroscopy for Proton Connectivity and Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers valuable insights into the number of distinct proton environments within the this compound molecule. The ¹H NMR spectrum displays characteristic signals that reveal the electronic surroundings of the protons. For this compound, two signals are expected in the aromatic region, corresponding to the protons on the pyridine (B92270) ring, and a singlet in the aliphatic region, representing the methoxy (B1213986) group protons. The precise chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and iodine substituents and the electron-donating nature of the methoxy group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.75 - 7.85 | d |

| H-5 | 7.45 - 7.55 | d |

| -OCH₃ | 3.90 - 4.00 | s |

Note: δ (delta) represents the chemical shift in parts per million (ppm). 's' denotes a singlet and 'd' denotes a doublet.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its local electronic environment. The spectrum is expected to show six signals: five corresponding to the carbons of the pyridine ring and one for the methoxy group carbon. The carbons directly bonded to the electronegative bromine and iodine atoms will be shifted to a lower field.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~142 |

| C-3 | ~128 |

| C-4 | ~95 |

| C-5 | ~122 |

| C-6 | ~162 |

| -OCH₃ | ~54 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

For an unambiguous and comprehensive structural assignment, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling interactions. A cross-peak between the H-3 and H-5 signals would confirm their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, definitively linking the proton and carbon signals for the C-3 and C-5 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). For example, the methoxy protons would show a correlation to the C-6 carbon, providing crucial connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are in close spatial proximity. A NOESY experiment could reveal a correlation between the methoxy protons and the H-5 proton, confirming their relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. uni.lu High-resolution mass spectrometry (HRMS) can provide a precise mass measurement for this compound, confirming its molecular formula of C₆H₅BrINO. uni.lu The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). uni.lu

The fragmentation pattern obtained from mass spectrometry provides additional structural clues. Common fragmentation pathways include the loss of the methoxy group, a bromine atom, or an iodine atom, resulting in fragment ions with specific mass-to-charge ratios (m/z). researchgate.net

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 312.85992 | Molecular Ion |

| [M+H]⁺ | 313.86720 | Protonated Molecular Ion |

| [M+Na]⁺ | 335.84914 | Sodium Adduct |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of its functional groups. For this compound, these methods can confirm the presence of the pyridine ring, the C-Br bond, the C-I bond, and the ether linkage of the methoxy group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: ~3000-3100 cm⁻¹

Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

C-O stretching (ether): ~1000-1300 cm⁻¹

C-Br and C-I stretching: Below 700 cm⁻¹

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise three-dimensional arrangement of atoms can be determined. This includes accurate bond lengths, bond angles, and information about the planarity of the pyridine ring. This technique is crucial for understanding the solid-state packing and intermolecular interactions, such as halogen bonding, which can influence the material's physical properties. rsc.orgamanote.com

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in the research and development of this compound. These methods are extensively used for the critical tasks of assessing the purity of the final compound and for real-time monitoring of the progress of its synthesis reactions. The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of this compound, owing to its high resolution, sensitivity, and applicability to a wide range of organic compounds. researchgate.netnih.gov This method is particularly well-suited for monitoring the conversion of starting materials and the formation of the desired product and any byproducts during synthesis.

Purity Assessment:

For purity assessment, a validated RP-HPLC method can effectively separate this compound from potential impurities, such as starting materials (e.g., 2-bromo-6-methoxypyridine), intermediates, and side-products of the halogenation reaction. The principle of separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. youtube.com The elution order is typically from the most polar to the most nonpolar compounds.

A typical HPLC system for this analysis would consist of a C18 column, a gradient mobile phase of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) to ensure good peak shape for the basic pyridine moiety, and a UV detector for quantification. helixchrom.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 2: Representative Data for Purity Assessment of a Synthesized Batch of this compound by HPLC

| Peak No. | Retention Time (min) | Component | Peak Area | Area % |

| 1 | 4.2 | 2-Bromo-6-methoxypyridine (B1266871) (Impurity) | 15,340 | 0.8 |

| 2 | 8.9 | Unknown Impurity | 9,588 | 0.5 |

| 3 | 12.5 | This compound | 1,898,432 | 98.5 |

| 4 | 15.1 | Dihalo-substituted Isomer (Impurity) | 11,505 | 0.2 |

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals, the consumption of the starting material and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. The rapid analysis time of modern HPLC methods facilitates this real-time monitoring. nih.gov

Gas Chromatography (GC)

Gas chromatography is another key analytical technique for the assessment of this compound, provided the compound is sufficiently volatile and thermally stable to be analyzed in the gas phase. cdc.gov Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and excellent separation efficiency. cdc.govmeasurlabs.com

Purity Assessment:

For purity analysis by GC, a sample of this compound is dissolved in a suitable solvent and injected into the instrument. The components of the sample are vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The purity is calculated by the area percent method from the resulting chromatogram. youtube.combirchbiotech.com

Table 3: Suggested GC-FID Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

GC-MS analysis would provide not only quantitative data but also mass spectra for each component, aiding in the identification of any impurities.

Reaction Monitoring:

Similar to HPLC, GC can be employed to monitor the progress of the synthesis reaction. The disappearance of the starting material peak and the appearance and growth of the product peak can be quantitatively monitored over time. This is particularly useful for reactions conducted in organic solvents that are compatible with GC analysis.

Table 4: Hypothetical Reaction Monitoring Data for the Synthesis of this compound by GC

| Reaction Time (hours) | Starting Material Area % | Product Area % |

| 0 | 99.8 | 0.0 |

| 1 | 65.2 | 34.1 |

| 2 | 25.7 | 73.5 |

| 4 | 5.1 | 94.2 |

| 6 | <0.5 | 98.8 |

Q & A

Q. What are the established synthetic routes for 2-bromo-4-iodo-6-methoxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a pyridine precursor. Key steps include:

Bromination : Electrophilic substitution at the 2-position using Br₂ or NBS (N-bromosuccinimide) under acidic conditions.

Iodination : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with iodine .

Methoxylation : Nucleophilic substitution (SNAr) at the 6-position with NaOMe or MeOH under reflux.

- Optimization Tips :

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Critical Factors : Temperature control during iodination prevents ring decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.9–4.1 ppm (OCH₃), δ 7.2–8.5 ppm (pyridine protons) .

- ¹³C NMR : Distinct signals for C-Br (~105 ppm) and C-I (~75 ppm) .

- X-ray Crystallography : Resolves halogen bonding patterns and confirms regiochemistry (e.g., I···O interactions) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (M.W. 313.92 g/mol) .

Q. Table 1: Key Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrINO | |

| CAS Number | 2384576-93-4 | |

| ¹H NMR (δ, CDCl₃) | 3.98 (s, OCH₃), 7.45–8.10 (m) | |

| X-ray Crystallography | Confirms ortho-halogen positions |

Advanced Research Questions

Q. How does the electronic interplay between bromine, iodine, and methoxy groups influence cross-coupling reactivity?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis).

- Iodine : Enhances electrophilicity at the 4-position, enabling sequential coupling (e.g., Sonogashira) .

- Methoxy Group : Electron-donating effect stabilizes intermediates but may sterically hinder reactions.

- Experimental Design :

Compare coupling rates using Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ catalysts.

Track regioselectivity via GC-MS or MALDI-TOF.

Q. What computational methods predict regioselectivity in polyarylation reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Transition State Modeling : Use Gaussian or ORCA to simulate aryl-metal intermediate geometries .

- Case Study : DFT predicts iodine’s higher electrophilicity directs arylation to the 4-position, validated by HPLC .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridines?

- Methodological Answer :

- Root Cause Analysis :

Purity of Starting Materials : Impurities in Br₂ reduce bromination efficiency .

Solvent Effects : Polar aprotic solvents (DMF) improve iodination vs. THF .

- Validation Protocol :

- Replicate reactions under inert (N₂/Ar) vs. ambient conditions.

- Compare yields using LC-MS quantification.

Data Contradiction Analysis

Q. Table 2: Conflicting Synthetic Yields from Literature

| Source | Bromination Yield | Iodination Yield | Conditions |

|---|---|---|---|

| Enamine Ltd | 78% | 65% | N₂, THF, −78°C |

| PubChem Data | 62% | 72% | Air, DMF, RT |

Q. Resolution Strategy :

- Conduct controlled experiments varying atmosphere and solvent.

- Use statistical tools (e.g., ANOVA) to identify significant variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.